barium(2+);12-hydroxyoctadecanoate

Description

Contextualization of Barium(2+);12-hydroxyoctadecanoate (B1258542) within the Field of Metal Soap Chemistry

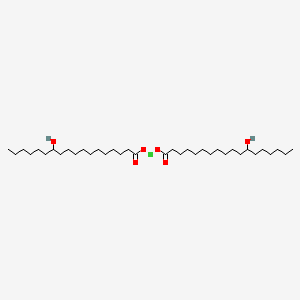

Barium(2+);12-hydroxyoctadecanoate, also known as barium 12-hydroxystearate, belongs to the class of compounds known as metallic soaps. wikipedia.org Metallic soaps are salts formed from a fatty acid and a metal cation. researchgate.net In this case, the fatty acid is 12-hydroxyoctadecanoic acid, and the metal cation is barium (Ba²⁺). epa.gov The presence of the hydroxyl group (-OH) on the fatty acid chain imparts distinct properties to this molecule compared to conventional fatty acid soaps.

The synthesis of metallic soaps like barium 12-hydroxyoctadecanoate can be achieved through several methods, including precipitation and melting processes. cfmot.de A common laboratory synthesis involves the reaction of barium hydroxide (B78521) with 12-hydroxyoctadecanoic acid. researchgate.net The resulting compound is a solid that is generally insoluble in water but soluble in certain organic solvents. cfmot.desaapedia.org

The properties of metallic soaps are heavily influenced by the nature of both the fatty acid and the metal ion. wikipedia.org For instance, the long carbon chain of the 12-hydroxyoctadecanoate component contributes to the compound's lubricating and hydrophobic characteristics, while the barium ion influences its thermal stability and other physical properties.

Historical Development and Evolution of Research on Metal Soaps as Functional Thickeners and Additives

The use of metallic soaps dates back centuries, with early applications in paints and greases. acs.org The earliest lubricating greases were simple mixtures of lime (calcium hydroxide) and olive oil, forming calcium soaps. wikipedia.orghubspot.net The industrial revolution and the advent of machinery requiring higher temperature lubrication spurred the development of other metal soaps, such as those based on sodium and aluminum. hubspot.net

Initially, the discovery of the valuable properties of these materials was more accidental than a result of directed research. acs.org Over time, a more systematic approach to the study of metallic soaps emerged. Researchers began to understand the relationship between the chemical composition of these soaps and their functional properties, such as their ability to act as thickeners, lubricants, and stabilizers.

The mid-20th century saw a significant advancement with the development of lithium-based greases, which now dominate the market. hubspot.net This progress was driven by the need for lubricants with improved performance characteristics, including higher operating temperatures and better water resistance. The evolution of research in this area has been a continuous search for new formulations and additives to meet the ever-increasing demands of modern machinery and industrial processes.

Significance and Research Imperatives for this compound in Contemporary Materials Science

This compound is of particular interest in modern materials science due to its potential in a range of applications. Its properties as a thickener and stabilizer make it a candidate for use in high-temperature greases and as a heat stabilizer for polymers like polyvinyl chloride (PVC). wikipedia.org The presence of barium can also impart radiopacity, which could be beneficial in specific material science applications.

Current research imperatives focus on several key areas:

Synthesis and Characterization: Developing more efficient and controlled synthesis methods to produce barium 12-hydroxyoctadecanoate with specific particle sizes and morphologies. researchgate.netchemistryjournal.net Characterization techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM) are crucial for understanding the structure-property relationships of the synthesized materials. researchgate.netresearchgate.net

Performance in Lubricants: Investigating the rheological properties and thermal stability of greases formulated with barium 12-hydroxyoctadecanoate as a thickener. nlgi.org This includes studying its performance under extreme pressure and temperature conditions.

Polymer Additives: Exploring its effectiveness as a heat stabilizer and processing aid in various polymer systems. This involves evaluating its ability to prevent thermal degradation and improve the mechanical properties of the final products.

Nanomaterials: The synthesis of barium-containing nanoparticles, including barium sulfate (B86663) and barium oxide, is an active area of research. chemistryjournal.netmdpi.com While not directly barium 12-hydroxyoctadecanoate, this research highlights the broader interest in barium compounds for creating materials with novel properties at the nanoscale.

The ongoing research into this compound and related metal soaps is driven by the continuous need for advanced materials with enhanced performance, durability, and functionality across a wide range of industrial applications.

Below is a data table summarizing key information about this compound:

| Property | Value |

| IUPAC Name | Barium bis(12-hydroxyoctadecanoate) epa.gov |

| CAS Number | 21598-22-1 epa.govchemwhat.com |

| Molecular Formula | C₃₆H₇₀BaO₆ chemwhat.com |

| Molecular Weight | 736.26 g/mol chemwhat.com |

| Appearance | Solid saapedia.org |

| Solubility | Insoluble in water saapedia.org |

Properties

IUPAC Name |

barium(2+);12-hydroxyoctadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H36O3.Ba/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h2*17,19H,2-16H2,1H3,(H,20,21);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHCFNZQTNGWZED-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCCCCCCCCC(=O)[O-])O.CCCCCCC(CCCCCCCCCCC(=O)[O-])O.[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H70BaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50890791 | |

| Record name | Octadecanoic acid, 12-hydroxy-, barium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50890791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

736.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21598-22-1, 101012-95-7 | |

| Record name | Octadecanoic acid, 12-hydroxy-, barium salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021598221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, 12-hydroxy-, barium salt, basic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101012957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, 12-hydroxy-, barium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanoic acid, 12-hydroxy-, barium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50890791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium(2+) 12-hydroxyoctadecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Octadecanoic acid, 12-hydroxy-, barium salt, basic | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.099.749 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Reaction Engineering for Barium 2+ ;12 Hydroxyoctadecanoate

Exploration of Saponification Mechanisms Involving Barium Precursors and 12-Hydroxystearic Acid

The primary method for synthesizing barium 12-hydroxystearate is through saponification. This process involves the reaction of a fatty acid, in this case, 12-hydroxystearic acid, with a base. wikipedia.org In the context of producing barium 12-hydroxystearate, the base is a barium-containing precursor, typically barium hydroxide (B78521).

2 C₁₈H₃₆O₃ + Ba(OH)₂·8H₂O → Ba(C₁₈H₃₅O₃)₂ + 10 H₂O

The mechanism begins with the dissociation of barium hydroxide in the reaction medium to provide hydroxide ions. These ions then deprotonate the carboxylic acid, forming the 12-hydroxyoctadecanoate (B1258542) anion. Two of these anions then combine with a barium ion (Ba²⁺) to form the final product. The presence of the hydroxyl group on the fatty acid chain is crucial as it contributes to the gelling and thickening properties of the resulting soap.

The synthesis of barium 12-hydroxystearate can be carried out in either batch or continuous reactors, with each approach offering distinct advantages and disadvantages.

Batch Reactors: Batch production is a common method, especially for smaller-scale operations or when production campaigns for various products are needed. aiche.org In a typical batch process, all reactants are charged into a stirred-tank reactor, and the reaction proceeds over a set period. google.com This method allows for straightforward control of reaction conditions such as temperature and mixing. google.com However, batch processes can be time-consuming due to the need for cleaning and preparation between batches and may have lower heat transfer efficiency compared to continuous systems. kilolabs.compharmtech.com

Continuous Reactors: Continuous or flow reactors offer several advantages for large-scale, dedicated production. kilolabs.com In this setup, reactants are continuously fed into the reactor, and the product is continuously withdrawn. pharmtech.com This leads to higher throughput and more consistent product quality. kilolabs.com Flow reactors, particularly microreactors, have a much higher surface-area-to-volume ratio, which allows for more efficient heat removal, a critical factor in managing the exothermic saponification reaction. pharmtech.com This improved temperature control can lead to higher purity products with fewer byproducts. pharmtech.com While the initial setup of a continuous process can be more complex and costly, the long-term operational efficiencies often justify the investment for high-volume production. kilolabs.com

| Reactor Type | Advantages | Disadvantages |

| Batch | - High flexibility for multiple products- Simpler setup and control google.com | - Lower throughput- Potential for batch-to-batch variability- Less efficient heat transfer kilolabs.compharmtech.com |

| Continuous | - High throughput and consistency kilolabs.com- Superior heat and mass transfer aiche.org- Improved safety and process control kilolabs.com | - Higher initial investment- Less flexibility for product changeovers |

The purity and yield of barium 12-hydroxystearate are highly dependent on the stoichiometry of the reactants and the presence of impurities.

Reactant Stoichiometry: Achieving the correct molar ratio of 12-hydroxystearic acid to the barium precursor is critical. An excess of 12-hydroxystearic acid can result in a product with a higher free acid content, which can affect the performance of the final grease. Conversely, an excess of barium hydroxide can lead to a more alkaline product and potential issues with stability. Precise control of the stoichiometry is therefore essential for producing a neutral soap with the desired properties. A patent for a similar compound, barium stearate (B1226849), suggests an optimal mass ratio of stearic acid to water to barium hydroxide octahydrate of 1:6:0.59. google.com

Impurity Profiles: Impurities in the raw materials can have a significant impact on the final product. For instance, commercial 12-hydroxystearic acid may contain other fatty acids, which can be incorporated into the soap structure and alter its properties. researchgate.net The presence of impurities can lower the melting point and affect the crystallization behavior of the soap. researchgate.net Similarly, the purity of the barium precursor is important; for example, barium carbonate is often an impurity in barium hydroxide that needs to be removed to ensure the purity of the final product. patsnap.com The reaction medium, typically water, should also be of sufficient purity to avoid introducing unwanted ions that could interfere with the reaction or contaminate the product. google.com

Process Optimization Strategies for Barium(2+);12-hydroxyoctadecanoate Production

Optimizing the production process for barium 12-hydroxystearate involves careful control of several key parameters to maximize yield, ensure consistent quality, and control the physical properties of the thickener.

Temperature is a critical variable that influences both the rate of the saponification reaction and the subsequent crystallization of the barium soap. The reaction is typically carried out at elevated temperatures to ensure the 12-hydroxystearic acid is molten and to increase the reaction rate. google.com

A patented method for producing barium stearate involves heating a barium hydroxide suspension to 50°C-60°C before adding stearic acid. The exothermic nature of the reaction then raises the temperature to 69-70°C, where it is held for 20-30 minutes to complete the reaction. google.com This controlled temperature profile ensures a complete reaction without the need for a catalyst. google.com The temperature also plays a crucial role during the cooling phase, as it dictates the crystallization of the soap fibers, which is fundamental to their thickening ability. The rate of cooling can influence the size and morphology of the soap crystals.

| Temperature (°C) | Process Stage | Impact |

| 50-60 | Initial Reactant Mixing | Ensures reactants are in the proper phase for reaction. google.com |

| 69-70 | Saponification | Promotes rapid and complete reaction. google.com |

| Controlled Cooling | Crystallization | Determines the final crystal structure and properties of the thickener. |

The formation of the fibrous network of the barium 12-hydroxystearate thickener, which is responsible for gelling the lubricating oil, is highly dependent on the mechanical and thermal conditions during and after the saponification reaction.

Agitation Speed: Continuous and vigorous stirring is essential throughout the production process. google.com During the saponification stage, agitation ensures intimate contact between the reactants, promoting a complete and uniform reaction. As the soap forms and the viscosity of the mixture increases, adequate agitation becomes even more critical to maintain homogeneity and prevent localized overheating. google.com The shear forces generated by stirring also play a role in the alignment and growth of the soap fibers during crystallization.

Cooling Rates: The rate at which the grease is cooled after the saponification reaction has a profound effect on the structure of the soap thickener. Rapid cooling can lead to the formation of smaller, less-ordered crystals, while slow, controlled cooling allows for the growth of longer, more well-defined fibers. The latter is often desirable for achieving a stable and effective grease structure. The interplay between agitation and cooling rate is a key area of process control in grease manufacturing. google.com For some barium soap greases, the mixture is allowed to cool naturally while being stirred after the heating phase is complete. google.com

Compound Names

| Common Name | IUPAC Name |

| Barium 12-hydroxystearate | This compound |

| 12-Hydroxystearic acid | 12-Hydroxyoctadecanoic acid |

| Barium hydroxide | Barium hydroxide |

| Barium carbonate | Barium carbonate |

| Stearic acid | Octadecanoic acid |

| Barium stearate | Barium octadecanoate |

Advanced Characterization Methodologies for Barium 2+ ;12 Hydroxyoctadecanoate Architectures

Spectroscopic Analysis of Molecular Structure and Intermolecular Interactions.

Spectroscopic methods are fundamental in probing the molecular structure of barium(2+);12-hydroxyoctadecanoate (B1258542), identifying its constituent functional groups, and understanding the non-covalent interactions, such as hydrogen bonding, that dictate its self-assembly.

Fourier Transform Infrared Spectroscopy (FTIR) for Functional Group Identification and Hydrogen Bond Assessment

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups within barium(2+);12-hydroxyoctadecanoate and assessing the hydrogen bonding environment. The formation of the barium salt from 12-hydroxyoctadecanoic acid leads to distinct changes in the infrared spectrum, particularly in the regions associated with the carboxyl and hydroxyl groups.

The deprotonation of the carboxylic acid group (-COOH) to form the carboxylate salt (-COO⁻) results in the disappearance of the broad O-H stretching band (typically around 2500-3300 cm⁻¹) and the C=O stretching vibration of the acid (around 1700 cm⁻¹). These are replaced by two new characteristic bands: the asymmetric and symmetric stretching vibrations of the carboxylate group.

Hydrogen bonding plays a crucial role in the structure of this compound, primarily involving the hydroxyl group at the C12 position. The position and shape of the O-H stretching band (around 3200-3600 cm⁻¹) provide information on the extent and nature of this bonding. A broad band at lower wavenumbers suggests strong intermolecular hydrogen bonding, which is critical for the formation of the extended networks that define the material's architecture. mdpi.comnih.gov In some cases, temperature-dependent FTIR studies can be employed to analyze the strength and dynamics of these bonds. rsc.org Analysis of the carbonyl and hydroxyl regions can reveal the coexistence of different species, such as monomers, dimers, and larger oligomers, in equilibrium. rsc.org

Table 1: Key FTIR Vibrational Frequencies for this compound Analysis

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Interpretation |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | ~3200 - 3450 | Indicates intermolecular hydrogen bonding between hydroxyl groups. Broadness reflects the strength and diversity of bonds. mst.eduresearchgate.net |

| Hydroxyl (-OH) | O-H Stretch (Free) | ~3500 - 3600 | Presence of non-hydrogen-bonded hydroxyl groups. |

| Carboxylate (-COO⁻) | Asymmetric Stretch | ~1540 - 1580 | Confirms the formation of the barium salt. Position is sensitive to coordination with the Ba²⁺ ion. |

| Carboxylate (-COO⁻) | Symmetric Stretch | ~1400 - 1450 | Complements the asymmetric stretch for carboxylate identification. |

| Methylene (B1212753) (-CH₂) | Asymmetric Stretch | ~2920 | Characteristic of the long alkyl chain. |

| Methylene (-CH₂) | Symmetric Stretch | ~2850 | Characteristic of the long alkyl chain. |

Note: The exact positions of the peaks can vary depending on the sample preparation, degree of crystallinity, and hydration state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (if applicable for relevant derivatives)

While Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, its direct application to this compound in the solid state can be complex due to factors like low solubility and peak broadening.

However, NMR is critically important for verifying the structure and purity of the organic precursor, 12-hydroxyoctadecanoic acid. nih.gov High-resolution ¹H and ¹³C NMR in a suitable solvent (e.g., CDCl₃) provides a complete map of the carbon-hydrogen framework.

¹H NMR of the parent acid would show distinct signals for the methyl (CH₃) protons, the numerous methylene (CH₂) protons of the alkyl chain, the unique methine (CH) proton attached to the hydroxyl-bearing carbon (C12), and the hydroxyl proton itself.

¹³C NMR provides complementary information, with resolved signals for each of the 18 carbon atoms, including the carbonyl carbon of the acid, the carbon bearing the hydroxyl group, and the terminal methyl carbon.

This detailed characterization of the ligand is essential before its conversion to the barium salt, ensuring the final architecture is derived from a well-defined molecular building block.

Diffraction and Scattering Techniques for Crystalline and Supramolecular Structures.

Diffraction and scattering methods are essential for characterizing the ordered arrangements of this compound molecules on both the atomic and nanoscale levels. These techniques reveal the nature of its crystallinity and the larger supramolecular structures it forms.

X-ray Diffraction (XRD) for Crystalline Aggregation and Phase Identification

X-ray Diffraction (XRD) is the primary technique used to investigate the crystalline nature of this compound. Metal soaps are well-known to self-assemble into lamellar (layered) structures, and XRD provides definitive evidence of this ordering. chemwhat.com

The XRD pattern of a semi-crystalline sample typically exhibits two distinct regions:

Low-Angle Region: A series of sharp, intense diffraction peaks at low 2θ angles correspond to the long-range lamellar ordering. These peaks represent the (00l) reflections and their higher orders. The position of the primary peak can be used to calculate the lamellar d-spacing, which represents the thickness of one bilayer of the metal soap. This dimension is governed by the length of the 12-hydroxyoctadecanoate chain and its tilt angle relative to the lamellar plane.

Wide-Angle Region: Broader peaks at higher 2θ angles (corresponding to wide-angle X-ray scattering or WAXS) provide information about the lateral packing of the hydrocarbon chains within the layers. mdpi.com The positions of these peaks can distinguish between different sub-cell packing arrangements (e.g., hexagonal, orthorhombic), indicating how the alkyl chains are arranged relative to one another.

Studies on the closely related 12-hydroxystearic acid have shown that factors like the presence of counterions can significantly alter the crystalline structure, leading to different Bragg peaks. mdpi.com It is hypothesized that the fatty acid chains exist in a crystalline gel state, and XRD is crucial for identifying these different crystalline phases. mdpi.com

Table 2: Illustrative XRD/WAXS Data for Hydroxystearate Systems

| System Type | Bragg Peak Position (q, Å⁻¹) | Interpretation |

|---|---|---|

| Pure 12-Hydroxystearic Acid (Form 1) | 1.391, 1.572, 1.597 | Represents a specific crystalline gel phase packing of the fatty acid chains. mdpi.com |

| Pure 12-Hydroxystearic Acid (Form 2) | 1.495, 1.58 | Indicates a different crystalline structure, tunable by experimental conditions. mdpi.com |

This data is based on the parent acid system and illustrates the type of information obtainable for the barium salt. mdpi.com

Small-Angle X-ray Scattering (SAXS) for Nanoscale Structural Characterization

While XRD probes atomic-level ordering, Small-Angle X-ray Scattering (SAXS) provides information on larger structural features, typically in the range of 1 to 100 nanometers. For this compound, which is often used as a gelling agent or thickener, this scale is critical as it corresponds to the dimensions of the self-assembled fibrillar or lamellar networks.

SAXS analysis can determine:

The average size and shape of the primary scattering objects (e.g., the diameter of fibers, the thickness of platelets).

Information about the cross-sectional shape of elongated structures (e.g., cylindrical fibers vs. flat ribbons).

The degree of aggregation and the fractal nature of the network structure.

In systems of the parent acid, 12-hydroxystearic acid, related techniques have been used to study the cascade of morphological transitions between structures like multilamellar tubes and helical ribbons. mdpi.com SAXS is therefore invaluable for understanding how the nanoscale morphology of this compound aggregates relates to its macroscopic properties.

Microscopic and Morphological Investigations.

Direct visualization through microscopy techniques provides confirmatory and complementary information to the scattering and spectroscopic data, offering a tangible image of the material's architecture.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to study the morphology of the aggregated structures. Based on analogous metal soaps like lithium 12-hydroxystearate, which is a key component in many lubricating greases, this compound is expected to form a complex three-dimensional network of crystalline fibers or ribbons. wikipedia.org

TEM offers higher resolution, allowing for the direct imaging of individual fibers or platelets. TEM can reveal details about the dimensions (length and width) of these crystallites and can sometimes show evidence of their lamellar nature through variations in electron density.

The combination of these microscopic techniques provides a visual understanding of the supramolecular assembly, from individual crystalline units to the extended network they form, which is ultimately responsible for the material's bulk physical properties.

Scanning Electron Microscopy (SEM) for Analysis of Thickener Particle Geometry and Fiber Networks

Scanning Electron Microscopy (SEM) is an indispensable tool for elucidating the microscale morphology of this compound when used as a thickener, particularly in lubricating greases. This technique provides high-resolution images that reveal the intricate geometry of the thickener particles and the complex three-dimensional networks they form.

Research on complex barium greases has utilized SEM to study the crystalline aggregation of the thickener. These studies have revealed the formation of a "cocrystallization structure" within the thickener matrix, which is believed to contribute to the grease's high thermal stability. issuu.com While specific quantitative data for the particle geometry of pure this compound is not extensively available in open literature, analysis of analogous 12-hydroxystearate soap-based greases provides valuable insights. In these systems, SEM reveals that the thickener typically forms a webbed, fibrous pattern. machinerylubrication.com

The general morphology observed in such soap-based thickeners can range from fine, well-defined fibers to more granular or amorphous particle agglomerations. The specific geometry is influenced by factors such as the manufacturing process, including the rate of cooling and the presence of additives. For instance, in lithium 12-hydroxystearate greases, the fibers can be twisted and entangled, creating a robust network that effectively entraps the base oil. nlgi.org It is plausible that this compound exhibits similar fibrous architectures.

The table below summarizes typical morphological features of soap-based grease thickeners as observed by SEM, which can be considered analogous to what might be expected for this compound systems.

| Feature | Description | Typical Dimensions (for analogous systems) |

| Particle Geometry | The fundamental shape of the individual thickener particles. | Can be fibrous, acicular (needle-like), or spherulitic. |

| Fiber Diameter | The average width of the fibrous particles. | Varies from nanometers to a few micrometers. |

| Fiber Length | The average length of the fibrous particles. | Can range from a few micrometers to tens of micrometers. |

| Fiber Network | The three-dimensional arrangement of the thickener particles. | Typically an entangled, porous network. |

| Mesh Size | The average distance between fibers in the network. | Highly variable, influencing oil bleed characteristics. |

This data is based on general observations of soap-based greases and may not be fully representative of this compound.

Atomic Force Microscopy (AFM) for Surface Topography and Microstructure of this compound Systems

Atomic Force Microscopy (AFM) offers a complementary perspective to SEM, providing three-dimensional surface topography and microstructural information at the nanoscale without the need for a vacuum environment. This makes AFM particularly well-suited for examining the surface of this compound systems in a state that is closer to their native condition.

AFM can be used to map the surface of the thickener particles and the surrounding matrix with very high resolution, revealing details about surface roughness, grain structure, and the presence of nanoscale features. In the context of lubricating greases, AFM has been employed to study the surface of various soap-based thickeners. These studies have successfully visualized the fibrous network structure and have even been used to probe the mechanical properties of individual fibers, such as their elasticity and adhesion.

For systems analogous to this compound, such as lithium and calcium complex greases, AFM has confirmed the presence of well-defined, entangled fibrous networks. researchgate.net The technique allows for the quantitative analysis of surface topography, providing parameters such as average roughness (Ra) and root-mean-square roughness (Rq). These parameters are critical for understanding the friction and wear characteristics of the material at interfaces.

While specific AFM studies focused solely on this compound are scarce, the principles of AFM analysis of similar materials suggest that it would be a powerful tool for characterizing its surface properties. The data obtained from such analyses would be invaluable for correlating the micro- and nanostructure of the compound with its macroscopic performance.

The following table outlines the type of data that can be obtained from AFM analysis of soap-based thickener systems, which would be applicable to the study of this compound.

| Parameter | Description | Potential Findings for this compound Systems |

| Surface Topography | Three-dimensional mapping of the surface. | Visualization of individual fibers, particle agglomerates, and their arrangement. |

| Average Roughness (Ra) | The arithmetic average of the absolute values of the surface height deviations. | Quantitative measure of surface smoothness. |

| Root-Mean-Square Roughness (Rq) | The square root of the average of the squared height deviations. | A statistical measure of surface roughness, sensitive to large peaks and valleys. |

| Microstructure | The arrangement of crystalline and amorphous regions. | Identification of grain boundaries and crystalline domains within the particles. |

| Phase Imaging | Mapping of variations in material properties (e.g., adhesion, elasticity). | Differentiation between the thickener particles and the surrounding medium. |

This table represents the potential data that could be generated for this compound based on AFM studies of similar materials.

Microstructural Engineering and Supramolecular Assembly in Barium 2+ ;12 Hydroxyoctadecanoate Systems

Formation and Characterization of Thickener Networks

The efficacy of barium(2+);12-hydroxyoctadecanoate (B1258542) as a grease thickener stems from its ability to self-assemble into a complex network of fibers that immobilizes the lubricating oil. The geometry and interconnectivity of this network are paramount to the grease's rheological and performance characteristics.

The formation of this network is a critical aspect of grease manufacturing. The process typically involves the saponification of 12-hydroxystearic acid with barium hydroxide (B78521) in a portion of the base oil. google.comwikipedia.org The resulting soap is then dispersed in the remaining oil under controlled heating and cooling cycles to promote the formation of the desired fibrous structure. google.com The final network consists of entangled fibers that create voids, entrapping the base oil and leading to the grease's characteristic texture and properties. mdpi.com

A key factor in the stability and high-temperature performance of greases containing barium(2+);12-hydroxyoctadecanoate is the presence of hydrogen bonding. The hydroxyl group (-OH) on the 12-hydroxystearate molecule plays a crucial role in this interaction. astm.org In complex barium greases, where other dicarboxylic acids like sebacic acid are also used, hydrogen bonds can form between the hydroxyl group of the 12-hydroxystearate and the carbonyl group (C=O) of the sebacic acid. sylzyhg.com This interaction leads to a cocrystallization structure within the thickener, which significantly enhances the dropping point of the grease compared to those made with non-hydroxylated fatty acids. sylzyhg.com

This hydrogen bonding contributes to the formation of more efficiently packed aggregates of the soap molecules. acs.org The resulting supramolecular assembly is more stable and robust, which is reflected in the improved mechanical and thermal stability of the grease. astm.orggoogle.com The ability of the hydroxyl group to form these intermolecular connections is a primary reason for the widespread use of 12-hydroxystearic acid in grease formulations. astm.org

The development of the final microstructure in a this compound grease is highly sensitive to the processing variables during its manufacture. Key parameters include the rate of heating and cooling, the maximum temperature reached, and the intensity of agitation. google.comgoogle.com

For instance, the reaction to form the barium soap is typically carried out at elevated temperatures, often between 215°F and 425°F (approximately 102°C to 218°C). google.com The subsequent cooling process is critical; a controlled cooling rate allows for the proper crystallization and growth of the soap fibers. google.com Mild agitation during cooling helps to ensure a uniform dispersion of the fibers and the formation of a consistent network structure. google.com Conversely, rapid cooling or excessive shearing can disrupt fiber formation, leading to a weaker grease structure. The addition of certain additives and the timing of their incorporation can also significantly influence the final microstructure and, consequently, the grease's performance characteristics like mechanical stability and reversibility. google.comgoogle.com

Interrelationships Between Microstructure and Macroscopic Behavior

The macroscopic properties of a grease, such as its consistency, mechanical stability, and lubricating performance, are a direct consequence of the underlying microstructure of the thickener network.

The geometry of the thickener particles, whether they are fibers, platelets, or spheres, has a direct impact on the grease's performance. scispace.com Research has shown that for a given concentration, smaller thickener particles tend to create thicker lubricating films. scispace.comutwente.nl This suggests that a finer, more intricate network of smaller fibers can be more effective at entrapping and releasing the base oil under lubricating conditions.

The concentration of the thickener is a critical factor that governs the formation and stability of the network structure in a grease. astm.orggoogle.com A certain minimum concentration of the thickener is required to form a stable, continuous network capable of entrapping the base oil. Below this threshold, the thickener may exist as isolated particles or platelets rather than an entangled fibrous network. mdpi.com

As the concentration of this compound increases, the density of the fiber network also increases, leading to a stiffer, more robust grease. mdpi.com Typically, lubricating greases contain between 3% and 30% by weight of the thickener. google.com The specific concentration is tailored to achieve the desired consistency, or NLGI grade, for a particular application. astm.org Higher thickener concentrations generally result in greases with higher consistency, better structural stability, and improved resistance to oil separation (bleeding). mdpi.comresearchgate.net However, an excessively high concentration can lead to a grease that is too stiff and may not flow properly to the areas requiring lubrication.

Rheological Characteristics of Barium 2+ ;12 Hydroxyoctadecanoate Formulations

Investigation of Viscoelastic Behavior

The viscoelastic nature of a material describes its ability to exhibit both elastic (solid-like) and viscous (liquid-like) properties. In greases thickened with barium 12-hydroxystearate, this duality is crucial for maintaining structure under low stress and flowing under high stress.

Linear and Non-Linear Viscoelasticity Studies of Barium(2+);12-hydroxyoctadecanoate-Thickened Systems

The study of viscoelasticity in barium 12-hydroxystearate thickened systems can be divided into two regimes: linear and non-linear.

In the linear viscoelastic region (LVR) , the strain applied is small enough that the internal structure of the grease is not disrupted. Within this region, the stress is directly proportional to the strain, and properties like the storage modulus (G') and loss modulus (G'') are independent of the applied strain. This region provides insights into the inherent strength and stability of the thickener network at rest. For instance, a higher G' in the LVR indicates a more rigid and structured grease.

When the applied strain exceeds a certain limit, known as the critical or yield strain, the grease enters the non-linear viscoelastic region . researchgate.net In this regime, the relationship between stress and strain is no longer linear, and the internal structure of the grease begins to break down. researchgate.net This breakdown is often characterized by a decrease in the storage modulus (G'). The transition from linear to non-linear behavior is a critical parameter, as it signifies the onset of flow and the point at which the grease will no longer retain its shape under load. The extent of non-linear behavior can vary significantly between different formulations and can be influenced by factors such as thickener concentration and the presence of additives.

Dynamic Oscillatory Shear Rheometry for Structural Analysis Under Deformation

Dynamic oscillatory shear rheometry is a powerful technique used to probe the viscoelastic properties of materials like grease. rheologylab.com This method involves applying a small, sinusoidal oscillatory stress or strain to the sample and measuring the resulting strain or stress response. rheologylab.com

From these measurements, two key parameters are derived:

Storage Modulus (G'): This represents the elastic component of the grease, indicating the energy stored and recovered per cycle of deformation. rheologylab.com It is a measure of the solid-like behavior and reflects the strength of the thickener network.

Loss Modulus (G''): This represents the viscous component, indicating the energy dissipated as heat per cycle. rheologylab.com It is a measure of the liquid-like behavior and is related to the internal friction within the material.

By analyzing G' and G'' as a function of frequency or strain, a detailed picture of the grease's internal structure can be obtained. For example, in a typical grease, G' is significantly higher than G'' at low frequencies and strains, indicating a predominantly elastic, solid-like structure. As the frequency or strain increases, G' may decrease while G'' may increase, and at a certain point (the crossover point), G'' can become dominant, signifying a transition to more liquid-like behavior. This crossover point is often associated with the breakdown of the thickener network.

Determination of Yield Stress and Its Dependence on Thickener Network Strength

The yield stress is a critical parameter for lubricating greases, representing the minimum stress required to initiate flow. researchgate.netnih.gov Below the yield stress, the grease behaves as a solid, while above it, it flows like a liquid. The magnitude of the yield stress is directly related to the strength and density of the thickener network. A stronger, more entangled network of barium 12-hydroxystearate fibers will result in a higher yield stress.

The yield stress can be determined from rheological measurements, often identified as the stress at which a significant drop in viscosity or storage modulus occurs. For example, in an oscillatory stress sweep, the yield stress can be approximated as the stress at the limit of the linear viscoelastic region. The yield stress is a key factor in determining a grease's ability to stay in place, prevent leakage, and provide an effective seal against contaminants. For instance, greases with a higher yield stress are generally better suited for applications where they must resist the effects of gravity or centrifugal forces.

Thixotropic and Shear-Thinning Phenomena in Barium(2+);12-hydroxyoctadecanoate (B1258542) Formulations

Thixotropy and shear-thinning are time-dependent and shear-rate-dependent rheological properties, respectively, that are characteristic of structured fluids like grease.

Mechanism of Thickener Microstructure Degradation and Reconstruction Under Cyclic Shearing

Greases thickened with barium 12-hydroxystearate exhibit thixotropic behavior, which is the phenomenon of a reversible, time-dependent decrease in viscosity under shear, followed by a gradual recovery when the shear is removed. researchgate.net

The underlying mechanism involves the breakdown and subsequent rebuilding of the thickener's fibrous network:

Degradation: When subjected to shear (e.g., during pumping or in a bearing), the entangled network of barium 12-hydroxystearate fibers is disrupted. The fibers align in the direction of shear, and the connections between them are broken. utwente.nl This leads to a significant reduction in the grease's viscosity, allowing it to flow more easily.

Reconstruction: Once the shear is removed, the Brownian motion of the fibers and intermolecular forces (like van der Waals forces and hydrogen bonds) cause them to re-associate and gradually reform the three-dimensional network. utwente.nl This process of structural rebuilding leads to an increase in viscosity over time, as the grease returns to its semi-solid state.

This reversible breakdown and recovery are crucial for the functionality of the grease. The low viscosity under shear facilitates lubrication, while the high viscosity at rest ensures the grease remains in the lubricated contact.

Influence of Relaxation Time on Structural Recovery of this compound Networks

The rate and extent of structural recovery after shearing are critical aspects of a grease's performance. The time it takes for the thickener network to rebuild and for the viscosity to return to a certain percentage of its original value is known as the relaxation or recovery time.

The relaxation time of a barium 12-hydroxystearate network is influenced by several factors:

Thickener Concentration: Higher concentrations of the thickener generally lead to faster and more complete structural recovery due to the increased proximity of the fibers.

Base Oil Viscosity: The viscosity of the base oil can affect the mobility of the thickener fibers, with lower viscosity oils potentially allowing for faster network reformation.

Temperature: Temperature can influence both the intermolecular forces between the thickener fibers and the viscosity of the base oil, thereby affecting the kinetics of structural recovery.

A short relaxation time is often desirable in applications where the grease is subjected to intermittent shear, as it ensures that the grease quickly regains its consistency and stays in place. The ability of the network to recover is a key indicator of the grease's mechanical stability. google.com

Data Tables

Table 1: Representative Rheological Properties of a Barium 12-Hydroxystearate Grease

| Property | Typical Value | Significance |

| Storage Modulus (G') in LVR | 10^4 - 10^6 Pa | Indicates the stiffness and structural integrity of the grease at rest. |

| Yield Stress | 100 - 1000 Pa | Represents the minimum stress required to initiate flow. |

| Relaxation Time | Varies (seconds to minutes) | Characterizes the speed of structural recovery after shear. |

Note: These values are illustrative and can vary significantly based on the specific formulation, including thickener concentration, base oil type, and additives.

Interfacial Rheology and Wall Effects in Confined Geometries

The behavior of this compound formulations in confined geometries, such as those found in bearings and other lubrication points, is significantly influenced by interfacial phenomena and wall effects. While specific research data on the interfacial rheology of this particular barium soap is limited, general principles applicable to soap-based greases provide a framework for understanding its behavior.

Interfacial Rheology: At the interface between the grease and a solid surface, or between the grease and air, the arrangement of the soap thickener molecules can differ from that in the bulk material. This can lead to the formation of a distinct interfacial layer with its own rheological properties. For soap-based greases, it is understood that the polar heads of the soap molecules may preferentially orient themselves towards a metal surface, creating a boundary layer that can be more ordered and viscous than the bulk grease. This layer plays a crucial role in boundary lubrication, where it can prevent direct metal-to-metal contact.

Wall Effects: When a grease is subjected to shear in a confined space, a phenomenon known as "wall slip" can occur. This is where a thin layer of fluid with a lower viscosity forms at the wall, leading to a velocity gradient that is not uniform across the gap. This apparent slip can be attributed to a depletion of the thickener particles near the wall, resulting in a layer of base oil or a very dilute grease phase. The extent of wall slip is dependent on the shear rate, the surface energy and roughness of the confining walls, and the interactions between the thickener and the wall material. For metallic surfaces, the adsorption of soap thickener particles can be significant, potentially leading to the formation of a more robust surface layer and influencing the degree of wall slip. In the case of this compound greases, the presence of the hydroxyl group in the 12-hydroxystearate moiety can lead to strong interactions with metal surfaces, potentially mitigating wall slip under certain conditions.

Oil/Thickener Interactions and Their Influence on Rheological Properties

The interaction between the this compound thickener and the base oil is a primary factor in determining the final rheological properties of the grease. The nature and strength of this interaction influence the formation of the soap fiber network, which in turn governs the grease's consistency, mechanical stability, and response to shear.

The formation of the thickener network is a complex process involving the dissolution of the soap in the base oil at an elevated temperature, followed by controlled crystallization upon cooling. The solvency of the base oil plays a critical role in this process. A base oil with higher solvency for the soap at elevated temperatures can lead to a more uniform and finer fiber structure upon cooling, resulting in a grease with a higher yield stress and better oil-holding capacity. The solvency of a base oil is influenced by its chemical composition, with naphthenic and aromatic base oils generally exhibiting higher solvency than paraffinic oils. lube-media.com

For this compound, the presence of the hydroxyl group on the stearate (B1226849) chain introduces the potential for hydrogen bonding. This can lead to stronger interactions between the soap fibers, resulting in a more robust and stable thickener network. sylzyhg.com Research on complex barium greases has shown that the formation of hydrogen bonds between the hydroxyl group of the 12-hydroxystearate and a complexing agent can significantly increase the dropping point of the grease, which is an indicator of its thermal stability. sylzyhg.com

The choice of base oil also affects the mechanical stability of the grease. While simple barium 12-hydroxystearate greases can have relatively low dropping points and require a high soap content for a given consistency, their properties can be significantly improved through the use of additives and careful formulation. google.comgoogle.com For instance, the addition of certain boron compounds has been shown to improve the mechanical stability and increase the dropping point of barium 12-hydroxystearate greases. google.com

The following table, derived from patent literature, illustrates the influence of formulation on the properties of barium 12-hydroxystearate greases.

| Grease Formulation | Soap Content (%) | Worked Penetration (60 strokes) | Dropping Point (°F) | Reference |

| Barium 12-hydroxystearate in mineral oil | 17.0 | 185 | 320 | google.com |

| Barium 12-hydroxystearate in mineral oil with boron ester additive | 15.5 | 143 | 350 | google.com |

| Barium 12-hydroxystearate in mineral oil with alkanolamine-boric acid product | 14.2 | 124 | 352 | google.com |

This table presents data extracted from U.S. Patent 2,943,054 A to illustrate the effect of additives on the properties of barium 12-hydroxystearate greases. The data is for illustrative purposes and may not represent the full range of performance achievable with this thickener.

The data indicates that the addition of specific compounds can enhance the thickening power of barium 12-hydroxystearate, allowing for a lower soap content to achieve a similar or higher consistency (lower penetration value) and a higher dropping point. google.com This highlights the critical role of oil/thickener/additive interactions in tailoring the rheological properties of the final grease formulation.

Tribological Performance and Lubrication Mechanisms of Barium 2+ ;12 Hydroxyoctadecanoate Containing Lubricants

Characterization of Lubricating Film Formation and Adsorption Mechanisms

The effectiveness of a lubricant is largely determined by its ability to form a stable and protective film on contacting surfaces. Barium(2+);12-hydroxyoctadecanoate (B1258542) significantly contributes to this critical function through its role in boundary layer development and its influence on elastohydrodynamic lubrication.

Role of Barium(2+);12-hydroxyoctadecanoate in Boundary Layer Development on Material Surfaces

This compound, as a soap thickener in grease, is fundamental to the formation of a boundary lubricating layer. This layer is essential in preventing direct metal-to-metal contact under high load and low-speed conditions, where a full fluid film cannot be maintained. The polar nature of the 12-hydroxyoctadecanoate anion and the barium cation facilitates strong adsorption onto metal surfaces. This creates a durable, sacrificial layer that shears preferentially, thereby protecting the underlying material from wear. The structure of the thickener, composed of a network of soap fibers, effectively holds the base oil in place, ensuring a consistent supply of lubricant to the contact zone.

Analysis of Elastohydrodynamic Lubrication (EHL) Film Thickness and Its Dependence on Thickener Characteristics

Under conditions of high pressure and rolling motion, such as those found in bearings and gears, the lubrication regime is often elastohydrodynamic (EHL). In this regime, the elastic deformation of the contacting surfaces and the increase in lubricant viscosity with pressure are significant. insa-lyon.fr The characteristics of the grease thickener, such as the fiber structure of this compound, influence the EHL film thickness. insa-lyon.frnasa.gov

The specific film thickness, or lambda (λ), which is the ratio of the EHL film thickness to the composite surface roughness, is a critical parameter in predicting bearing life. youtube.com The thickener helps to maintain a sufficient film thickness to separate the surfaces, preventing asperity interactions and reducing wear. The rheology of the grease, largely determined by the thickener, governs how the lubricant is drawn into the contact zone to form the protective EHL film.

Mechanisms of Friction and Wear Reduction Attributed to this compound

The primary function of any lubricant is to minimize friction and wear between moving components. This compound contributes to this through its inherent properties and its interaction with other lubricant components.

Impact of Thickener Structure on Frictional Coefficients and Anti-Wear Capabilities

The fibrous network created by the this compound thickener plays a direct role in reducing friction and wear. ul.iestle.orgnih.gov This structure provides a reservoir for the base oil, ensuring a continuous supply to the contact zone. At a microscopic level, the thickener particles themselves can act as solid lubricants, particularly under boundary lubrication conditions. They can shear between the moving surfaces, reducing the coefficient of friction.

Furthermore, the chemical nature of the barium soap contributes to its anti-wear properties. It can react with the metal surfaces under high pressure and temperature to form a protective tribofilm. This film is more easily sheared than the base metal, thus reducing adhesive wear. Studies have shown that the addition of certain nanoparticles to barium complex greases can significantly enhance their friction reduction and anti-wear performance by promoting the formation of a robust protective film. nih.govrsc.orgresearchgate.net

Influence of Co-Additives and Formulations on Tribological Performance

The performance of a grease is not solely dependent on the thickener but is a result of the synergistic interaction of all its components. The addition of co-additives can significantly enhance the properties of greases thickened with this compound.

Synergistic Effects of Boron Ester Compounds and Other Additives on Mechanical Stability and Reversibility of this compound Greases

A significant advancement in barium grease technology has been the incorporation of boron ester compounds. google.comgoogle.com Simple barium 12-hydroxy stearate (B1226849) greases often lack desirable high-temperature characteristics and reversibility. google.comgoogle.com However, the addition of a small amount of a boron ester compound, formed by reacting orthoboric acid with an alkanolamine or a hydroxy fatty acid ester, can dramatically improve these properties. google.comgoogle.com

Applications of Barium 2+ ;12 Hydroxyoctadecanoate in Material Science and Engineering

Barium(2+);12-hydroxyoctadecanoate (B1258542) as a Thickener in Complex Lubricating Grease Systems

Barium(2+);12-hydroxyoctadecanoate is a key ingredient in the manufacturing of barium complex greases, which are prized for their performance under extreme conditions. chemicalformulaservices.com The thickener is the component that gives grease its semi-solid consistency, distinguishing it from liquid lubricants. nlgi.orglubrication.expert Simple soaps, created through a reaction called saponification between an organic acid and a metal base, are common thickeners. nlgi.orglubrication.expert this compound falls into this category. nlgi.org Complex soap thickeners are formed by combining a simple soap with a complexing agent, which generally results in improved high-temperature properties. nlgi.orglubrication.expert These complex greases are noted for their exceptional thermal stability, resistance to water, protection against corrosion, and ability to carry heavy loads. chemicalformulaservices.com

The creation of high-performance complex barium greases involves carefully controlled reactions and specific components to achieve desired characteristics like a high dropping point, mechanical stability, and long service life. patsnap.comgoogle.com The formulation typically begins with a base lubricating oil, into which the thickener system is incorporated. patsnap.com

A common strategy involves the in-situ formation of the barium complex soap. This is achieved by reacting 12-hydroxystearic acid and a complexing agent, such as a dicarboxylic acid like sebacic acid, with a barium base like barium hydroxide (B78521) in the presence of the base oil. patsnap.comsylzyhg.com The mixture is heated to facilitate the saponification and complexation reactions. patsnap.comgoogle.com Research has shown that the presence of the hydroxyl group (-OH) on the 12-hydroxystearate molecule is crucial. It can form hydrogen bonds with the carbonyl group (C=O) of the complexing agent (e.g., sebacic acid). sylzyhg.com This interaction promotes a co-crystallization structure within the thickener, leading to a significantly higher dropping point compared to greases made without the hydroxyl group. sylzyhg.com

Additives are also a key part of the formulation. For instance, antioxidants may be included to improve the grease's resistance to oxidation and prolong its life. patsnap.com The relative concentrations of the base oil, the composite barium thickener (barium 12-hydroxystearate and the complexing agent salt), and other additives are optimized to yield superior properties, including resistance to high temperatures, water, corrosion, and extreme pressure. patsnap.com

Table 1: Example Formulation of a Complex Barium Grease

| Component | Example Quantity | Role | Source |

|---|---|---|---|

| 12-Hydroxystearic Acid | 30.8 g | Simple Soap Precursor | patsnap.com |

| Sebacic Acid | 21 g | Complexing Agent | patsnap.com |

| Barium Hydroxide Octahydrate | 48.9 g | Barium Source | patsnap.com |

| 150BS Base Oil | 200 g | Lubricating Fluid | patsnap.com |

| Graphene | 30 g | Additive (Enhancement) | patsnap.com |

The integration of barium carboxylates, specifically the barium complex formed with 12-hydroxyoctadecanoate, is a primary method for developing greases with superior thermal and water resistance. chemicalformulaservices.comikvlubricants.com Barium complex greases are well-regarded for these properties, making them suitable for demanding environments such as in steel mills, marine equipment, and aviation. chemicalformulaservices.comikvlubricants.com

The excellent water resistance is an inherent advantage of the barium soap structure. ikvlubricants.com These greases maintain their consistency and lubricating properties even in the presence of significant water contamination or direct water washout, a critical feature for applications in wet or humid conditions. ikvlubricants.com For example, certain formulations are resistant to hot water, vapor, and even acid and alkaline solutions. ikvlubricants.com

The thermal stability is demonstrated by a high dropping point, often exceeding 220°C. ikvlubricants.com This allows the grease to be used effectively at elevated temperatures without melting or losing its structural integrity. chemicalformulaservices.comgoogle.com The development of simple barium 12-hydroxystearate greases initially faced challenges with relatively low dropping points and a lack of reversibility (the ability to return to its original state after being heated and cooled). google.comgoogle.com However, the creation of complex barium greases, through the addition of complexing agents, successfully addressed these issues, leading to products with high melting points and good stability. google.comsylzyhg.com

Table 2: Performance Characteristics of Barium Complex Greases

| Property | Benefit | Relevance | Source |

|---|---|---|---|

| High Dropping Point (>220°C) | Enhanced thermal stability | Suitable for high-temperature applications | ikvlubricants.com |

| Excellent Water Resistance | Resists washout and contamination | Ideal for marine, and wet industrial environments | chemicalformulaservices.comikvlubricants.com |

| Chemical Resistance | Stable against acid/alkaline solutions | Durable in chemically aggressive environments | ikvlubricants.com |

| High Load-Carrying Capacity | Protects against extreme pressure and wear | Suitable for heavy-duty industrial machinery | chemicalformulaservices.com |

| Good Mechanical Stability | Maintains consistency during operation | Ensures long-lasting lubrication and performance | google.comikvlubricants.com |

This compound as an Additive in Polymer Systems

Beyond lubrication, derivatives of 12-hydroxystearic acid, including its barium salt, find applications as additives in polymer systems. They can be used to alter the physical properties of the polymer matrix or to treat fillers that are incorporated into polymer composites.

Barium 12-hydroxystearate can influence the mechanical characteristics of certain systems. While its primary role is as a grease thickener, the same principles of creating a structured matrix can be applied conceptually to polymer systems. The incorporation of metallic soaps can affect the flow (rheology) and mechanical stability of a material. In the context of greases, which can be viewed as a highly filled polymer-like system, the addition of a barium 12-hydroxystearate thickener fundamentally defines its mechanical stability. google.com The soap fibers form a network that entraps the base oil, and the strength and nature of this network dictate the grease's resistance to shear forces. sylzyhg.comgoogle.com The introduction of additives can further modify these characteristics, for instance, to improve shear stability. google.com

Inorganic fillers are often added to polymers to enhance properties such as stiffness, strength, or thermal stability. polymeradd.co.th A significant challenge in creating these polymer composites is ensuring good compatibility and adhesion between the hydrophilic inorganic filler and the often hydrophobic polymer matrix. polymeradd.co.thelsevierpure.com

Surface treatment of these fillers is a common strategy to overcome this incompatibility. polymeradd.co.thelsevierpure.com While various chemical treatments are used, the principle often involves introducing functional groups on the filler's surface that can interact more favorably with the polymer. polymeradd.co.th Derivatives of 12-hydroxystearic acid are suitable for this purpose due to their molecular structure, which has a polar carboxylate head and a non-polar hydrocarbon tail. This amphiphilic nature allows the polar end to attach to the surface of an inorganic filler, while the long hydrocarbon tail can entangle with or create favorable interactions with the polymer matrix. This coupling action improves the dispersion of the filler within the polymer and enhances the adhesion between the two components, leading to a composite material with improved mechanical properties. elsevierpure.com

Theoretical and Computational Studies on Barium 2+ ;12 Hydroxyoctadecanoate

Molecular Dynamics Simulations for Understanding Interfacial Interactions and Self-Assembly

Molecular dynamics (MD) simulations offer a window into the atomic-level interactions that drive the formation of the thickener network in a grease system. These simulations model the movement of individual atoms and molecules over time, allowing researchers to observe the spontaneous self-assembly of thickener molecules into the fibrous structures that give grease its characteristic semi-solid consistency.

Research combining quantum mechanics, molecular dynamics, and dissipative particle dynamics has revealed that the primary driving force for the self-assembly of thickener molecules in the base oil is electrostatic force. researchgate.net During the cooling process of grease manufacturing, the thickener molecules, such as barium 12-hydroxyoctadecanoate (B1258542), undergo a conformational change from a bent to a more stretched state, facilitating their aggregation. researchgate.net

For the 12-hydroxyoctadecanoate component, the hydroxyl group at the 12th carbon position plays a critical role. MD simulations on the parent molecule, 12-hydroxystearic acid (12HSA), have shown that these molecules form intricate networks through hydrogen bonding. drexel.edu It is hypothesized that layers of these molecules stack into a multilamellar structure where the 12-hydroxyl groups align to form chains of hydrogen bonds. drexel.edu This alignment, combined with the nonlinearity of the carbon chain at the 12th position, is thought to induce the characteristic twist observed in the thickener fibers. drexel.edu The simulations of 12HSA in a non-polar solvent (hexane) demonstrated the formation of stable, ordered aggregates, specifically a "ring-of-rings" motif, which is believed to be a fundamental feature of the self-assembly process. drexel.edu The presence of the barium counterion influences the specific geometry and packing of these structures. drexel.edu

Table 1: Key Findings from Molecular Dynamics Simulations

| Simulation Focus | Key Finding | Primary Driving Force | Reference |

|---|---|---|---|

| Self-Assembly of Grease Thickeners | Thickener molecules change from a bent to a stretched configuration upon cooling, promoting aggregation. | Electrostatic Forces | researchgate.net |

| 12-Hydroxystearic Acid (12HSA) Aggregation | Formation of a "ring-of-rings" structural motif through inter-molecular hydrogen bonding. | Hydrogen Bonding and van der Waals Interactions | drexel.edu |

| Fiber Morphology | The chirality and position of the hydroxyl group on the stearic acid chain dictate the twist and handedness of the resulting fibers. | Molecular Chirality and steric effects | drexel.edu |

Coarse-Grained Modeling of Thickener Network Structures and Their Evolution

While all-atom MD simulations provide detailed insights, they are computationally expensive and typically limited to small systems and short timescales. To study the larger-scale structures and longer-time dynamics relevant to grease rheology, researchers employ coarse-grained (CG) modeling. rug.nlutwente.nlresearchgate.net In this approach, groups of atoms are represented as single "beads," reducing the number of particles in the simulation and allowing for the investigation of phenomena like the formation and evolution of the entire thickener network. utwente.nluchicago.edu

The multiscale coarse-graining (MS-CG) methodology provides a systematic way to develop these simplified models based on the underlying atomistic forces. uchicago.edu This "bottom-up" approach ensures that the CG model retains the essential physics of the more detailed system. uchicago.edu Using CG molecular dynamics, implemented in software like LAMMPS (Large-scale Atomic/Molecular Massively Parallel Simulator), researchers can simulate the fibrous microstructure of a grease. utwente.nlresearchgate.net These simulations have successfully reproduced the experimentally observed viscoelastic and plastic behavior of greases. rug.nlutwente.nl

Table 2: Parameters Investigated in Coarse-Grained Models of Grease Thickeners

| Model Parameter | Observed Effect on Network/Rheology | Significance | Reference |

|---|---|---|---|

| Thickener Concentration | Increased concentration leads to a denser fiber network and higher apparent viscosity. | Directly relates to grease consistency (NLGI grade). | rug.nlutwente.nl |

| Fiber Length | Longer fibers increase the likelihood of entanglement, leading to higher viscosity. | Influences the mechanical stability and shear thinning behavior. | rug.nlutwente.nl |

| Fiber Stiffness | Stiffer fibers create a more rigid network, increasing the yield stress and viscosity. | Affects the grease's ability to maintain its structure under load. | rug.nlutwente.nl |

| Fiber-Fiber Interaction | Stronger attractive forces lead to more agglomeration and a stronger network. | Crucial for understanding the initial formation and aging of the grease structure. | rug.nlresearchgate.net |

Development of Predictive Models for Rheological Responses and Tribological Behavior

A primary goal of computational studies is to develop models that can predict the performance of a grease under operational conditions. The rheological and tribological behavior of greases thickened with barium(2+);12-hydroxyoctadecanoate is a direct consequence of the interplay between the base oil, the thickener network, and the interactions between them. rug.nlutwente.nlresearchgate.net

Computational models have been developed to predict the non-Newtonian, viscoelastic behavior characteristic of greases. researchgate.netmdpi.com At low shear stress, the thickener network gives the material a high viscosity and solid-like properties. researchgate.net As the shear rate increases, the network structure can be temporarily or permanently broken down, leading to a decrease in viscosity, a phenomenon known as shear thinning. utwente.nl Coarse-grained simulations are capable of capturing this shear thinning effect, showing how fiber alignment under shear leads to a reduction in viscosity. utwente.nl

Various mathematical models, such as those based on the Maxwell body, have been employed to describe the viscoelastic response of greases. mdpi.com These models can be parameterized using experimental data from rheometers and then used in computational fluid dynamics (CFD) or finite element analysis (FEA) simulations to predict grease flow in complex geometries like bearings. mdpi.com However, simple models may not capture the full range of behaviors, and more complex models are often required, especially for low-frequency actions. mdpi.com

Regarding tribology, MD simulations are used to understand the behavior of the lubricant film at the atomic scale within a sliding contact. researchgate.netresearchgate.net These simulations can elucidate how the thickener molecules and base oil interact with the surfaces to reduce friction and wear. researchgate.net By modeling the interface, researchers can study the formation of transfer films and the influence of molecular structure on frictional forces. researchgate.net

Table 3: Predictive Modeling Approaches for Grease Properties

| Property Modeled | Modeling Technique | Key Predictions and Insights | Reference |

|---|---|---|---|

| Viscoelasticity | Coarse-Grained Molecular Dynamics | Reproduces the transition from elastic to plastic behavior; predicts yield stress. | rug.nlutwente.nl |

| Shear Thinning | Coarse-Grained Molecular Dynamics | Demonstrates the alignment of thickener fibers under shear, causing a drop in apparent viscosity. | utwente.nl |

| Rheological Behavior | Mathematical Models (e.g., Maxwell, Prony Series) | Allows for numerical modeling of grease behavior over a range of temperatures and frequencies, though accuracy can vary. | mdpi.com |

| Tribological Properties | Molecular Dynamics (MD) | Reveals mechanisms of friction reduction and the formation of protective films at the sliding interface. | researchgate.netresearchgate.net |

Emerging Research Frontiers and Knowledge Gaps for Barium 2+ ;12 Hydroxyoctadecanoate

Exploration of Novel and Sustainable Synthetic Routes

The traditional synthesis of metallic stearates, including barium salts, has relied on methods like precipitation (double-decomposition) and fusion. The precipitation method involves saponifying a fatty acid, which is then reacted with a metal salt solution. baerlocher.com This process produces very fine, light powders with a large surface area. baerlocher.com The fusion process, reacting a fatty acid directly with a metal oxide or hydroxide (B78521) at high temperatures, can achieve a very high degree of purity. baerlocher.com

However, current research is shifting towards more efficient and environmentally benign synthetic strategies. A notable advancement is the development of a one-step synthesis method that prepares barium stearate (B1226849) by reacting stearic acid and baryta water under normal pressure in an aqueous medium, facilitated by a catalyst. google.com This approach can significantly simplify the production process. google.com

A strong emphasis is also placed on sustainability, which begins with the choice of raw materials. The precursor, 12-hydroxystearic acid (12-HSA), is primarily derived from the hydrogenation of ricinoleic acid, which is extracted from castor oil—a renewable, vegetable-based source. ambujasolvex.comresearchgate.net This bio-based origin positions 12-HSA and its derivatives as oleochemicals, which are generally biodegradable and have low toxicity, offering a sustainable alternative to petrochemical-based products. ambujasolvex.com

Future research frontiers point towards the use of biocatalysis. For instance, enzymes like lipase (B570770) have been successfully used to synthesize high-molecular-weight polyesters from 12-HSA, showcasing the potential of enzymatic reactions for creating derivatives under mild conditions. google.com Exploring enzymatic or chemo-enzymatic routes for the direct synthesis of barium(2+);12-hydroxyoctadecanoate (B1258542) could lead to highly selective and sustainable manufacturing processes.

Advanced In-Situ Characterization Techniques for Dynamic Processes

Understanding the dynamic processes of formation and crystallization is crucial for controlling the final properties of barium(2+);12-hydroxyoctadecanoate. Research into the crystallization kinetics of related metal soaps, particularly in complex matrices like oil paints, has pioneered the use of advanced in-situ characterization techniques that are directly applicable to this compound. rsc.orgrsc.org

Attenuated Total Reflection Fourier Transform Infrared Spectroscopy (ATR-FTIR) has emerged as a powerful tool for quantitatively monitoring the structural transitions that occur during crystallization in real-time. rsc.orgresearchgate.net This technique allows researchers to track the conversion from amorphous metal soap to various crystalline polymorphs by analyzing changes in the carboxylate vibrational modes in the FTIR spectrum. rsc.orgresearchgate.net

Differential Scanning Calorimetry (DSC) is another key technique, used to study the thermal transitions associated with crystallization and melting. semanticscholar.orgresearchgate.net By performing controlled heating and cooling cycles, DSC can determine phase diagrams and reveal how factors like the surrounding medium (e.g., a polymer matrix) influence crystallization temperatures and rates. researchgate.net Studies on related systems have shown that the polymerization of the matrix can drastically slow down crystallization kinetics, sometimes trapping the metal soaps in a semi-crystalline state. semanticscholar.org